molecular formula C20H20ClN3O2S B12316314 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B12316314
M. Wt: 401.9 g/mol
InChI Key: DCTILTYGXQNNSG-UHFFFAOYSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features tert-butylphenyl and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butylphenyl and chlorophenyl groups, along with the triazole ring, makes this compound particularly interesting for various applications in research and industry .

Biological Activity

2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a novel compound belonging to the triazole family, characterized by its unique structural features that include a triazole ring and sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₂₀H₂₀ClN₃O₂S
  • Molecular Weight : 401.91 g/mol
  • Structural Features : The compound features a triazole ring known for its biological activity and a sulfanyl group that enhances its reactivity. The presence of tert-butyl and chlorophenyl groups contributes to its distinct properties.

Antifungal and Anticancer Properties

The triazole moiety in this compound is often associated with antifungal and anticancer activities. Studies have indicated that compounds with similar structures exhibit significant inhibition against various cancer cell lines. For instance, derivatives of triazoles have shown effectiveness against breast cancer cells with IC50 values as low as 3.3 μM when compared to standard treatments like cisplatin .

Enzyme Inhibition

Research has demonstrated that this compound acts as an enzyme inhibitor, particularly affecting pathways related to inflammation and cancer progression. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential in treating various diseases .

Interaction Studies

Interaction studies are essential for understanding the mechanism of action of this compound. It has been shown to bind effectively to specific enzymes and receptors, modulating their activity and influencing biological pathways. Such interactions are pivotal for developing targeted therapies in oncology and infectious diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer efficacy of triazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects on MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting its potential as an anticancer agent .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives demonstrated that compounds similar to this compound exhibited moderate to good antifungal activities against strains such as Candida albicans and Aspergillus niger. These findings support the compound's potential application in treating fungal infections .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiolMethyl group instead of tert-butylDifferent activity profile due to structural variation
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-thiolFluorine substituentEnhanced lipophilicity; altered receptor interactions
5-(p-tolyl)-4H-1,2,4-triazol-3-thiolToluene derivativeVariations in activity based on substituent effects

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C20H20ClN3O2S/c1-20(2,3)14-6-4-13(5-7-14)18-22-23-19(27-12-17(25)26)24(18)16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,25,26)

InChI Key

DCTILTYGXQNNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O

Origin of Product

United States

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